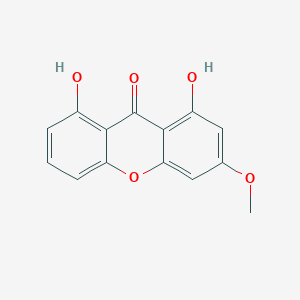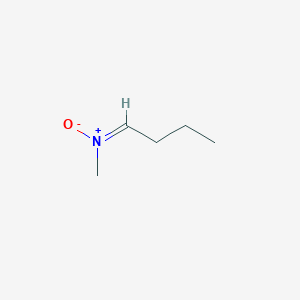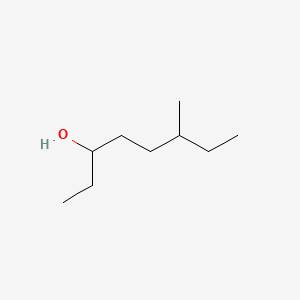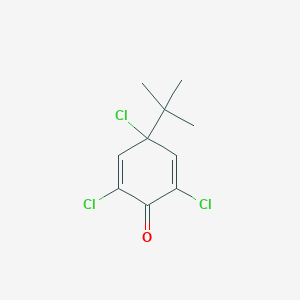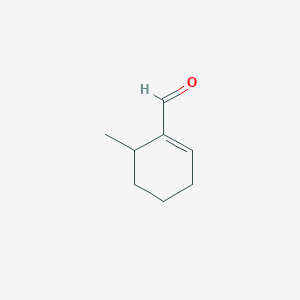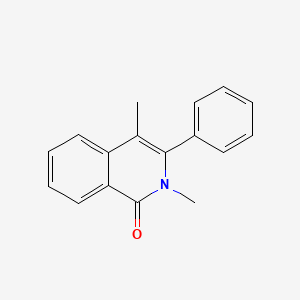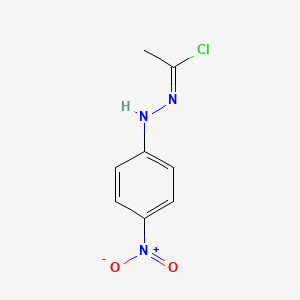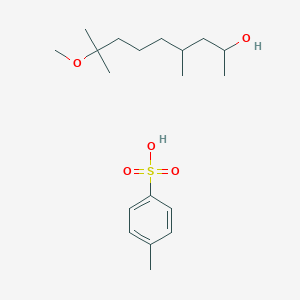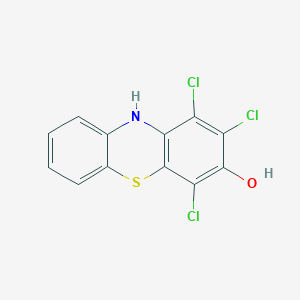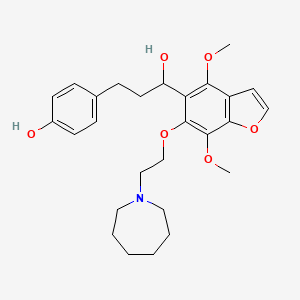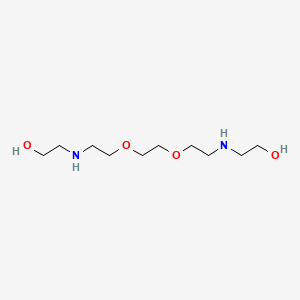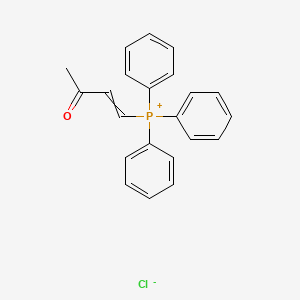
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H20ClOP. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and catalysis . This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 3-oxobut-1-en-1-yl group.
Méthodes De Préparation
The synthesis of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the reaction of triphenylphosphine with 3-chlorobut-1-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a low temperature to ensure high yield and purity .
Analyse Des Réactions Chimiques
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Applications De Recherche Scientifique
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a useful intermediate in various organic transformations. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds to (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride include other phosphonium salts such as:
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium chloride
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium bromide These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the 3-oxobut-1-en-1-yl group with the triphenylphosphonium ion in this compound gives it distinct properties and makes it valuable in specific chemical and biological contexts .
Propriétés
Numéro CAS |
40613-12-5 |
|---|---|
Formule moléculaire |
C22H20ClOP |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
3-oxobut-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H20OP.ClH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-18H,1H3;1H/q+1;/p-1 |
Clé InChI |
UECJIGHFWRLJPZ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


